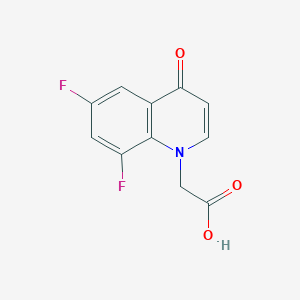

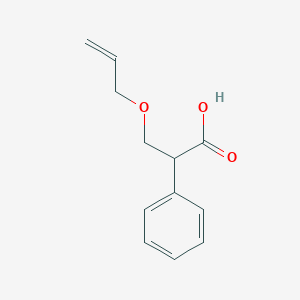

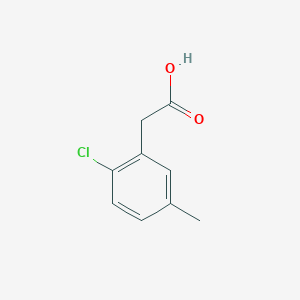

(6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

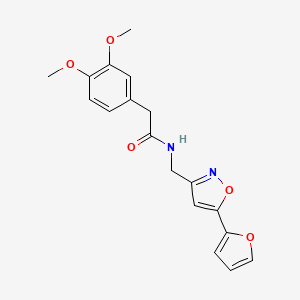

(6,8-Difluoro-4-oxoquinolin-1(4H)-yl)acetic acid, also known as DFQA, is a quinoline derivative that has been studied for its potential applications in biochemical and physiological research. DFQA is a synthetic compound that has been used as an inhibitor of enzymes and as a ligand for proteins. It has also been used as a research tool for studying the interaction between proteins and small molecules. DFQA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Determination of Quinolone Residues

Quinolones, including compounds structurally related to "(6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid," have been analyzed for their residues in various matrices. For instance, Karbiwnyk et al. (2007) developed a method using liquid chromatography-fluorescence (LC-FL) and mass spectrometry (LC-MS) for determining quinolone residues in shrimp, highlighting the relevance of these compounds in food safety and regulatory compliance Karbiwnyk et al., 2007.

Novel Fluorophores for Biomedical Analysis

Hirano et al. (2004) synthesized a novel fluorophore derived from a quinolone structure, demonstrating its strong fluorescence and stability in a wide pH range. This compound's characteristics make it suitable for biomedical analyses, including fluorescent labeling and detection of biomolecules Hirano et al., 2004.

Environmental Impact and Behavior

Lützhøft et al. (2000) explored the distribution behavior of quinolone antimicrobials in environmental samples, providing insights into the environmental fate and potential impact of these compounds. The study employed solid-phase microextraction and high-performance liquid chromatography to quantify antimicrobial concentrations, contributing to our understanding of the ecological risks associated with quinolone use Lützhøft et al., 2000.

Molecular Interactions and Crystallography

Alshahateet et al. (2015) investigated the crystallization of diquinoline derivatives, including the study of solvents' effects on crystal forms. These findings have implications for the design and synthesis of new materials with specific crystallographic properties, potentially useful in various applications ranging from pharmaceuticals to materials science Alshahateet et al., 2015.

Synthetic Applications and Chemical Transformations

Zhu and Seidel (2017) described the acetic acid-promoted annulations of amines with quinoline derivatives, demonstrating a method for forming complex molecules through dual C–H bond functionalization. This research offers valuable methodology for synthesizing new compounds with potential applications in drug development and organic chemistry Zhu & Seidel, 2017.

Propiedades

IUPAC Name |

2-(6,8-difluoro-4-oxoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c12-6-3-7-9(15)1-2-14(5-10(16)17)11(7)8(13)4-6/h1-4H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLVRLSDLDWAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C(C1=O)C=C(C=C2F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)

![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)

![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)